molecular formula C9H10N2O4 B065792 6-Amino-2-ethyl-3-nitrobenzoic acid CAS No. 170785-03-2

6-Amino-2-ethyl-3-nitrobenzoic acid

Cat. No. B065792
CAS RN: 170785-03-2
M. Wt: 210.19 g/mol
InChI Key: XDIVFANNEVZXPZ-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-3-nitrobenzoic acid, also known as AENB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and has a nitro group, an amino group, and an ethyl group attached to its benzene ring. AENB is used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a drug delivery system.

Mechanism Of Action

6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action involves its ability to bind to specific receptors in the body, including the GABA receptor and the NMDA receptor. This binding activity can result in various physiological effects, including the modulation of neurotransmitter release and the inhibition of cell growth.
Biochemical and Physiological Effects
6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to modulate the release of neurotransmitters, including GABA and glutamate, which are involved in various physiological processes.

Advantages And Limitations For Lab Experiments

6-Amino-2-ethyl-3-nitrobenzoic acid's unique properties make it a valuable tool for scientific research. Its ability to act as a fluorescent probe allows for the detection and measurement of various biological molecules, while its potential as a drug delivery system makes it a promising candidate for the development of new drugs. However, 6-Amino-2-ethyl-3-nitrobenzoic acid's limitations include its relatively high cost and the difficulty of synthesizing it in large quantities.

Future Directions

There are numerous future directions for research involving 6-Amino-2-ethyl-3-nitrobenzoic acid. One potential area of study is the development of new drugs based on 6-Amino-2-ethyl-3-nitrobenzoic acid's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand 6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action and its potential as a targeted drug delivery system. Finally, the development of new synthesis methods for 6-Amino-2-ethyl-3-nitrobenzoic acid could help to reduce its cost and make it more widely available for scientific research.

Scientific Research Applications

6-Amino-2-ethyl-3-nitrobenzoic acid has been studied extensively for its potential applications in various scientific fields. One of its primary uses is as a fluorescent probe due to its ability to emit light when excited by a specific wavelength. This property makes it useful for detecting and measuring various biological molecules, including proteins, DNA, and RNA.
6-Amino-2-ethyl-3-nitrobenzoic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors in the body, making it a potential candidate for targeted drug delivery. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.

properties

CAS RN

170785-03-2

Product Name

6-Amino-2-ethyl-3-nitrobenzoic acid

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

6-amino-2-ethyl-3-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O4/c1-2-5-7(11(14)15)4-3-6(10)8(5)9(12)13/h3-4H,2,10H2,1H3,(H,12,13)

InChI Key

XDIVFANNEVZXPZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-]

synonyms

Benzoic acid, 6-amino-2-ethyl-3-nitro- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 g (4.5 mmoles) of 5-nitro-4-ethylisatin in 8.0 mL of 5% NaOH was slowly added 1.25 mL (11 mmoles) of 30% hydrogen peroxide over 10 minutes. A mild exotherm was detectable. The solution was stirred at room temperature for 60 minutes, then poured over crushed ice. The solution was acidified with 10% HCl until the `cloud point`. The suspension was extracted 3× with ethyl acetate. The combined organic extracts were washed 1× with water, dried over MgSO4, and concentrated in vacuo. There was obtained a dark oil, which upon standing at room temperature, became an orange-rust colored solid. 0.78 g (82% yield) of 5-nitro-6-ethyl-2-aminobenzoic acid was obtained. NMR(DMSO-d6): 1.16(t,3H,J=7.2 Hz), 2.88(q,2H,J=7.2 Hz), 3.34(bs,2H), 6.66(d,1H,J=9.3 Hz), 7.84(d,1H,J=9.3 Hz). MS(m/z): 210(M+).
Quantity
1 g
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reactant
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1.25 mL
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reactant
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0 (± 1) mol
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[Compound]
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rust
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8 mL
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